10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
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Overview
Description
10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol is a complex organic compound belonging to the class of 2,6-dimethyl-3-benzazocines This compound is known for its unique tricyclic structure, which includes a cyclopropylmethyl group and a hydroxyl group
Preparation Methods
The synthesis of 10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol involves several steps, starting from readily available precursors. The synthetic route typically includes the formation of the tricyclic core followed by the introduction of the cyclopropylmethyl and hydroxyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents.
Scientific Research Applications
10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of pain management and neurological disorders.
Mechanism of Action
The mechanism of action of 10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways related to pain perception and neurological function .
Comparison with Similar Compounds
10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol can be compared with other similar compounds, such as:
Ketazocine: Another member of the 2,6-dimethyl-3-benzazocine class, known for its analgesic properties.
Cyclazocine: A compound with a similar tricyclic structure, used in research for its potential therapeutic effects.
Properties
Molecular Formula |
C17H23NO |
---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
10-(cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO/c1-11-15-6-7-18(10-12-2-3-12)17(11)8-13-4-5-14(19)9-16(13)15/h4-5,9,11-12,15,17,19H,2-3,6-8,10H2,1H3 |
InChI Key |
XWFDYGTVEQDYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCN(C1CC3=C2C=C(C=C3)O)CC4CC4 |
Origin of Product |
United States |
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